7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile
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Overview
Description
7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile is a synthetic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and have been extensively studied for their therapeutic potential. This particular compound is notable for its unique structure, which includes a hydroxy group, a nitro group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate.
Coupling Reaction: This intermediate is then coupled with amino thiazine derivatives, which are obtained by treating thiourea with substituted chalcone derivatives.
Reaction Conditions: The reaction is carried out under specific conditions, such as using anhydrous potassium carbonate in dry acetone at 50°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and fluorescent probes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Molecular Targets: Includes enzymes like DNA gyrase and proteins involved in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Similar structure but lacks the nitro and nitrile groups.
4-Methyl-7-hydroxycoumarin: Similar but with different substitution patterns.
7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the nitrile group.
Uniqueness
7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile is unique due to the presence of both nitro and nitrile groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
CAS No. |
832713-76-5 |
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Molecular Formula |
C11H6N2O5 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-6-nitro-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H6N2O5/c1-5-6-2-8(13(16)17)9(14)3-10(6)18-11(15)7(5)4-12/h2-3,14H,1H3 |
InChI Key |
HHWVCUMUIYSHSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])O)C#N |
Origin of Product |
United States |
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